molecular formula C14H12ClNO B1605883 4-chloro-N-(2-methylphenyl)benzamide CAS No. 2447-94-1

4-chloro-N-(2-methylphenyl)benzamide

Cat. No. B1605883
CAS RN: 2447-94-1
M. Wt: 245.7 g/mol
InChI Key: ISNRJGRQYPRTGD-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methylphenyl)benzamide is a chemical compound that is commonly known as CMPIB. It is a potent and selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) ion channel. The TRPV1 channel is involved in the perception of pain and temperature, making it a target for the development of new analgesic drugs. CMPIB has been extensively studied for its potential therapeutic applications and its mechanism of action.

Mechanism Of Action

The 4-chloro-N-(2-methylphenyl)benzamide channel is involved in the perception of pain and temperature. It is activated by various stimuli, including heat, capsaicin, and acid. CMPIB acts as a competitive antagonist of the 4-chloro-N-(2-methylphenyl)benzamide channel, blocking its activation by these stimuli. This inhibition of 4-chloro-N-(2-methylphenyl)benzamide activity results in a reduction in pain perception and inflammation.
Biochemical and Physiological Effects:
CMPIB has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce inflammation and hyperalgesia in these models. CMPIB has been shown to have no significant effects on blood pressure, heart rate, or body temperature, indicating that it has a good safety profile.

Advantages And Limitations For Lab Experiments

CMPIB is a potent and selective antagonist of the 4-chloro-N-(2-methylphenyl)benzamide channel, making it a valuable tool for investigating the role of this channel in physiological processes. Its high potency and selectivity make it a useful compound for studying the effects of 4-chloro-N-(2-methylphenyl)benzamide inhibition on pain perception and inflammation. However, its limited solubility in aqueous solutions can make it difficult to use in some experimental settings.

Future Directions

There are several potential future directions for research on CMPIB. One area of interest is the development of new analgesic drugs based on CMPIB and other 4-chloro-N-(2-methylphenyl)benzamide antagonists. Another area of interest is the investigation of the role of 4-chloro-N-(2-methylphenyl)benzamide in other physiological processes, such as thermoregulation and the regulation of blood pressure. Additionally, research could be conducted to improve the solubility and bioavailability of CMPIB, making it a more effective tool for experimental studies.

Scientific Research Applications

CMPIB has been used extensively in scientific research for its potential therapeutic applications. It has been shown to be a potent and selective antagonist of the 4-chloro-N-(2-methylphenyl)benzamide channel, making it a potential target for the development of new analgesic drugs. CMPIB has been used in studies to investigate the role of 4-chloro-N-(2-methylphenyl)benzamide in pain perception, inflammation, and other physiological processes.

properties

IUPAC Name

4-chloro-N-(2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNRJGRQYPRTGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947366
Record name 4-Chloro-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-methylphenyl)benzamide

CAS RN

2447-94-1
Record name NSC74394
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N-(2-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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